N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid with benzylamine. The reaction is carried out in the presence of coupling agents such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) and Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dimethylformamide (DMF), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase-B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain . By inhibiting MAO-B, the compound may help increase dopamine levels, which is beneficial in the treatment of neurodegenerative diseases. The compound’s structure allows it to selectively bind to MAO-B, preventing the enzyme from catalyzing the oxidation of dopamine.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
- Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
- N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-ij)quinoline-5-carboxamide
Uniqueness
N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to selectively inhibit MAO-B makes it a promising candidate for therapeutic applications, particularly in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C19H17NO3 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-benzyl-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-2-13-8-9-17-15(10-13)16(21)11-18(23-17)19(22)20-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,22) |
InChI Key |
PIGAQEYTSNFXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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